2-Amino-6-guanidinohexanoic acid hydrochloride
Overview
Description
2-Amino-6-guanidinohexanoic acid hydrochloride, also known as L-Homoarginine hydrochloride, is a derivative of the amino acid arginine. It is characterized by the presence of a guanidino group attached to the sixth carbon of the hexanoic acid chain. This compound is often used in biochemical and physiological research due to its unique properties and interactions with various biological systems .
Future Directions
Mechanism of Action
Target of Action
2-Amino-6-guanidinohexanoic acid hydrochloride, also known as L-Homoarginine hydrochloride, is an unnatural arginine analog . It primarily targets arginine residues that are often located at the active centers of proteins and enzymes .
Mode of Action
The compound interacts with its targets by replacing arginine residues with homoarginine . This substitution can elucidate protein function and structural requirements .
Biochemical Pathways
L-Homoarginine is used to study the mechanisms of nitric oxide production by cells via nitric oxide synthase . It is also used as a selective inhibitor for mammalian alkaline phosphatase isoenzymes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The substitution of homoarginine for arginine or lysine renders proteins resistant to proteolysis by trypsin . This can lead to changes in protein function and structure.
Action Environment
It is known to be moisture sensitive and should be stored in a cool, dry, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the guanidination of lysine. One common method includes the reaction of lysine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-guanidinohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidino group to an amino group.
Substitution: The amino and guanidino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino derivatives, and substituted guanidino compounds .
Scientific Research Applications
2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-6-guanidinohexanoic acid hydrochloride can be compared with other similar compounds such as:
L-Arginine: Both compounds contain a guanidino group, but L-Arginine has a shorter carbon chain.
L-Citrulline: This compound is a precursor to L-Arginine and plays a role in the urea cycle.
L-Lysine: Similar to this compound, L-Lysine has a long carbon chain but lacks the guanidino group.
The uniqueness of this compound lies in its ability to mimic arginine while providing additional functional groups for biochemical studies, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388973 | |
Record name | 2-Amino-6-guanidinohexanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-01-8, 62414-64-6 | |
Record name | L-(+)-Homoarginine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1483-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-guanidinohexanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-homoarginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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